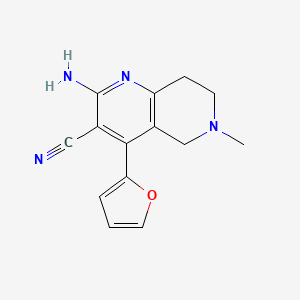

2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Description

2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a naphthyridine core, a furan ring, and various functional groups such as amino, methyl, and cyano groups

Properties

IUPAC Name |

2-amino-4-(furan-2-yl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-18-5-4-11-10(8-18)13(12-3-2-6-19-12)9(7-15)14(16)17-11/h2-3,6H,4-5,8H2,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKKZYOQOYLCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of a suitable precursor containing the furan ring and the necessary substituents. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

Substitution: : Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The pathways involved would be determined by the compound's binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: is structurally similar to other naphthyridine derivatives, which also contain furan rings and various substituents.

2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: : This compound shares the furan ring and amino groups but differs in its core structure and additional functional groups.

Uniqueness

The uniqueness of 2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile lies in its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.

Biological Activity

2-Amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research has indicated that compounds in the naphthyridine class exhibit a range of biological activities including:

- Antimicrobial Activity : Naphthyridine derivatives have shown potential as antimicrobials against various pathogens.

- Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Neuroprotective Effects : Certain naphthyridines are being investigated for their neuroprotective capabilities.

Antimicrobial Activity

Studies have demonstrated that 2-amino derivatives of naphthyridines possess significant antimicrobial properties. For instance:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-4-(furan-2-yl)-6-methyl... | Staphylococcus aureus | 15 μg/mL |

| 2-Amino-4-(furan-2-yl)-6-methyl... | Escherichia coli | 20 μg/mL |

These findings suggest that the compound could be effective against common bacterial strains.

Anticancer Studies

The anticancer potential of naphthyridine derivatives has been extensively researched. For example:

-

Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa and MCF-7 showed that the compound induces apoptosis and inhibits cell growth.

- IC50 Values : Reported IC50 values range from 10 to 25 μM depending on the specific cancer cell line tested.

-

Mechanism of Action : The mechanism appears to involve:

- Induction of cell cycle arrest.

- Modulation of apoptotic pathways via upregulation of pro-apoptotic factors.

Neuroprotective Effects

Recent studies have indicated that certain naphthyridine derivatives may provide neuroprotective benefits:

- Model Systems : In animal models of neurodegeneration, treatment with these compounds resulted in reduced neuronal loss and improved cognitive function.

Case Study: Neuroprotection in Alzheimer's Model

A study involving a transgenic mouse model for Alzheimer's disease showed that administration of the compound led to:

- Decreased levels of amyloid-beta plaques.

- Improved memory performance in behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.